Cas no 887583-02-0 ((3-bromo-4,5-dimethoxyphenyl)methanamine)

(3-bromo-4,5-dimethoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine,3-bromo-4,5-dimethoxy-
- (3-bromo-4,5-dimethoxyphenyl)methanamine
- 3-Bromo-4,5-dimethoxybenzylamine
- DTXSID40427979
- CHEMBL4521535
- 887583-02-0
- AKOS002672002
- EN300-145523
-
- MDL: MFCD07754805
- Inchi: 1S/C9H12BrNO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5,11H2,1-2H3
- InChI Key: IWPOENYBAHVPRG-UHFFFAOYSA-N
- SMILES: BrC1=CC(CN)=CC(=C1OC)OC
Computed Properties
- Exact Mass: 245.00514g/mol
- Monoisotopic Mass: 245.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Tautomer Count: nothing
- Topological Polar Surface Area: 44.5Ų
- Surface Charge: 0
(3-bromo-4,5-dimethoxyphenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145523-0.05g |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 0.05g |
$263.0 | 2023-06-08 | ||
Enamine | EN300-145523-5.0g |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 5g |
$908.0 | 2023-06-08 | ||
Enamine | EN300-145523-1.0g |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 1g |
$314.0 | 2023-06-08 | ||
Enamine | EN300-145523-100mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 100mg |
$275.0 | 2023-09-29 | ||
Enamine | EN300-145523-500mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 500mg |
$300.0 | 2023-09-29 | ||
Enamine | EN300-145523-50mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 50mg |
$263.0 | 2023-09-29 | ||
Enamine | EN300-145523-2500mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 2500mg |
$614.0 | 2023-09-29 | ||
Enamine | EN300-145523-250mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 250mg |
$288.0 | 2023-09-29 | ||
Enamine | EN300-145523-10000mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 10000mg |
$1346.0 | 2023-09-29 | ||
Enamine | EN300-145523-5000mg |
(3-bromo-4,5-dimethoxyphenyl)methanamine |
887583-02-0 | 5000mg |
$908.0 | 2023-09-29 |
(3-bromo-4,5-dimethoxyphenyl)methanamine Related Literature
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on (3-bromo-4,5-dimethoxyphenyl)methanamine
Introduction to (3-bromo-4,5-dimethoxyphenyl)methanamine (CAS No. 887583-02-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. Among these, (3-bromo-4,5-dimethoxyphenyl)methanamine, identified by its CAS number 887583-02-0, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by a brominated aromatic ring substituted with methoxy groups, serves as a versatile intermediate in the synthesis of various pharmacologically relevant molecules.
The structural motif of (3-bromo-4,5-dimethoxyphenyl)methanamine is particularly intriguing from a chemical perspective. The presence of both bromine and methoxy substituents on a phenyl ring creates a highly reactive platform for further functionalization. This reactivity is exploited in multiple synthetic pathways, enabling the construction of more complex structures with potential therapeutic benefits. The compound's ability to undergo nucleophilic aromatic substitution and other coupling reactions makes it a valuable building block in the design of novel drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The aromatic ring system in (3-bromo-4,5-dimethoxyphenyl)methanamine provides an ideal scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine atom serves as a handle for further derivatization, allowing chemists to fine-tune the electronic properties of the molecule and enhance its binding affinity to biological targets.
One of the most compelling aspects of (3-bromo-4,5-dimethoxyphenyl)methanamine is its role in the development of next-generation antiviral agents. The methoxy groups on the phenyl ring contribute to hydrophobic interactions with viral proteins, while the bromine atom facilitates cross-coupling reactions that introduce additional functional groups essential for potent antiviral activity. Recent studies have highlighted its incorporation into peptidomimetics designed to inhibit viral proteases, which are critical for viral replication. These findings underscore the compound's potential as a key intermediate in antiviral drug discovery.
The synthesis of (3-bromo-4,5-dimethoxyphenyl)methanamine involves several well-established chemical transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 3-bromo-4,5-dimethoxybenzaldehyde, the compound can be synthesized through reductive amination or direct amine coupling reactions. These methods leverage the inherent reactivity of the aldehyde or ketone functionality present in the starting material to introduce an amine group at the desired position. The choice of reducing agent or coupling reagent can be tailored to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacological profile of derivatives of (3-bromo-4,5-dimethoxyphenyl)methanamine has been extensively explored in preclinical studies. These studies have revealed promising activities against various therapeutic targets, including kinases, transcription factors, and ion channels. For example, derivatives bearing additional substituents on the aromatic ring have shown potent inhibitory effects on cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Such findings have laid the groundwork for further investigation into its potential as a lead compound in oncology research.
The role of computational chemistry in optimizing derivatives of (3-bromo-4,5-dimethoxyphenyl)methanamine cannot be overstated. Advanced computational methods such as molecular docking and quantum mechanical calculations have enabled researchers to predict binding affinities and optimize molecular structures with remarkable accuracy. These tools have been instrumental in identifying key pharmacophores within the compound's structure and guiding synthetic efforts toward more effective drug candidates. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and reduce the time required to bring new drugs to market.
In conclusion, (3-bromo-4,5-dimethoxyphenyl)methanamine (CAS No. 887583-02-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and synthetic versatility. Its incorporation into various drug discovery programs has yielded promising results across multiple therapeutic areas, including oncology and antiviral treatments. As research continues to uncover new applications for this compound and its derivatives, it is poised to remain a cornerstone of medicinal chemistry innovation for years to come.
887583-02-0 ((3-bromo-4,5-dimethoxyphenyl)methanamine) Related Products
- 737818-56-3(WAY-340935)
- 1261775-70-5(3-Bromo-5-(difluoromethoxy)iodobenzene)
- 1805584-40-0(5-Bromo-3-chloro-2-methyl-6-nitropyridine)
- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)
- 2092103-98-3(3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine)
- 56430-67-2(1-(2-Fluoro-1,1'-biphenyl-4-yl)ethanol)
- 2138234-24-7(4-1-(propan-2-yl)cyclopropyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
- 2010222-00-9(Thiophene, 3-[1-(chloromethyl)cyclopropyl]tetrahydro-)
- 2411297-13-5(2-chloro-N-{1-[(2,2,2-trifluoroethyl)sulfamoyl]piperidin-4-yl}propanamide)
- 902253-02-5(1-(2-chlorophenyl)-4-{5-(4-methylphenyl)-1,3,4-oxadiazol-2-ylmethyl}piperazine)




